Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)

Description

BenchChem offers high-quality Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

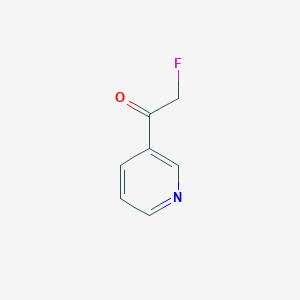

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHQCGXMZJAGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)

Introduction

Ethanone, 2-fluoro-1-(3-pyridinyl)-, also known as 2-fluoro-1-(pyridin-3-yl)ethanone or 3-pyridyl fluoroethyl ketone, is a fluorinated heterocyclic ketone. The introduction of a fluorine atom at the α-position to the carbonyl group is known to significantly alter the chemical and physical properties of the molecule, including its acidity, reactivity, and metabolic stability. Such modifications are of high interest in medicinal chemistry and drug development, as they can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthesis protocol, and a workflow for its preparation.

Chemical Structure and Properties

The chemical structure of Ethanone, 2-fluoro-1-(3-pyridinyl)- consists of a pyridine ring substituted at the 3-position with a fluoroacetyl group.

Molecular Structure:

-

IUPAC Name: 2-fluoro-1-(pyridin-3-yl)ethanone

-

Chemical Formula: C₇H₆FNO

-

Molecular Weight: 139.13 g/mol

Table 1: Physicochemical Properties of the Starting Material, 3-Acetylpyridine

| Property | Value | Reference |

| CAS Number | 350-03-8 | [1][2] |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | |

| Appearance | Yellow liquid | [3] |

| Boiling Point | 220 °C | |

| Melting Point | 11-13 °C | |

| Density | 1.102 g/mL at 25 °C |

Table 2: Predicted Physicochemical Properties of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)

Note: These values are estimations based on the properties of similar compounds and the known effects of α-fluorination.

| Property | Predicted Value |

| Boiling Point | ~180-200 °C |

| Density | ~1.2-1.3 g/cm³ |

| pKa of α-proton | ~17-19 |

| Appearance | Colorless to light yellow oil/solid |

Experimental Protocols

The synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)- can be envisioned via the direct α-fluorination of its precursor, 3-acetylpyridine. A common method for such a transformation is the use of an electrophilic fluorinating agent.

Proposed Synthesis: Electrophilic α-Fluorination of 3-Acetylpyridine

This protocol describes a general procedure for the α-fluorination of a ketone using N-Fluorobenzenesulfonimide (NFSI), a common electrophilic fluorinating agent.

Materials:

-

3-Acetylpyridine (1.0 eq)

-

N-Fluorobenzenesulfonimide (NFSI, 1.1 eq)

-

Sodium tert-butoxide (NaOtBu, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, round-bottom flask is charged with 3-acetylpyridine (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. Sodium tert-butoxide (1.1 eq) is added portion-wise, and the resulting mixture is stirred for 30 minutes at -78 °C to allow for the formation of the corresponding enolate.

-

Fluorination: A solution of N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethanone, 2-fluoro-1-(3-pyridinyl)-.

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the proposed synthetic pathway for Ethanone, 2-fluoro-1-(3-pyridinyl)-.

Caption: Proposed synthesis workflow for Ethanone, 2-fluoro-1-(3-pyridinyl)-.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with Ethanone, 2-fluoro-1-(3-pyridinyl)-. However, the pyridine scaffold is a common feature in many bioactive molecules, and the introduction of fluorine can modulate their interaction with biological targets. It is plausible that this compound could be investigated for a range of activities, including as an inhibitor of enzymes where an electrophilic ketone might interact with active site residues. The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[4] Derivatives of 3-acetylpyridine have been noted for their use in creating compounds with antibacterial properties.[5][6] Further research would be required to elucidate any potential biological effects and mechanisms of action.

Should a biological target be identified, a hypothetical signaling pathway could be visualized as follows.

Caption: Hypothetical inhibitory action on a signaling pathway.

References

- 1. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]

- 2. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone | 33284-17-2 | Benchchem [benchchem.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

In-Depth Technical Guide: 2-fluoro-1-(pyridin-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-fluoro-1-(pyridin-3-yl)ethanone is a fluorinated derivative of 3-acetylpyridine. The introduction of a fluorine atom at the α-position of the ketone is expected to significantly influence its physicochemical and biological properties. α-Haloketones are versatile synthetic intermediates, and their fluorinated analogues are of particular interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and altered acidity. This document aims to provide a predictive overview of the physical properties, a potential synthetic route, and expected spectral characteristics of 2-fluoro-1-(pyridin-3-yl)ethanone.

Predicted Physical Properties

The physical properties of 2-fluoro-1-(pyridin-3-yl)ethanone are predicted based on the known properties of the parent compound, 1-(pyridin-3-yl)ethanone, and its other α-halogenated derivatives.

Table 1: Comparative Physical Properties of α-Substituted-1-(pyridin-3-yl)ethanones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form (at STP) | Melting Point (°C) | Boiling Point (°C) |

| 1-(Pyridin-3-yl)ethanone[1] | C₇H₇NO | 121.14 | Liquid | 8-10 | 220 |

| 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride[2] | C₇H₇Cl₂NO | 192.04 | Solid | 168-172 (dec.) | Not available |

| 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide | C₇H₇Br₂NO | 280.95 | Solid | 185-190 (dec.) | Not available |

| 2-Fluoro-1-(pyridin-3-yl)ethanone (Predicted) | C₇H₆FNO | 139.13 | Liquid to Low-Melting Solid | < 25 | ~190-210 |

Note: The properties for the chloro and bromo derivatives are for their hydrochloride/hydrobromide salts, which significantly increases their melting points. The free bases are expected to have lower melting points. The predicted boiling point of the fluoro derivative is expected to be slightly lower than the parent compound due to the high electronegativity and relatively small size of fluorine influencing intermolecular forces.

Proposed Synthesis and Experimental Workflow

The most plausible route for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone is the direct α-fluorination of 1-(pyridin-3-yl)ethanone using an electrophilic fluorinating agent.

Proposed Experimental Protocol: Electrophilic Fluorination

Reaction Scheme:

Reagents and Materials:

-

1-(Pyridin-3-yl)ethanone

-

Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous acetonitrile.

-

Add Selectfluor™ (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-fluoro-1-(pyridin-3-yl)ethanone.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.

Predicted Spectral Properties

The spectral characteristics of 2-fluoro-1-(pyridin-3-yl)ethanone are predicted based on the known spectra of related compounds and the expected influence of the α-fluoro substituent.

Table 2: Predicted Spectral Data for 2-fluoro-1-(pyridin-3-yl)ethanone

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~4.8-5.2 (d, JHF ≈ 48 Hz, 2H, -CH ₂F), ~7.4-8.8 (m, 4H, Pyridyl-H ) |

| ¹³C NMR | δ (ppm): ~80-85 (d, JCF ≈ 180-200 Hz, -C H₂F), ~123-155 (m, 5C, Pyridyl-C ), ~190-195 (d, JCF ≈ 20-25 Hz, C =O) |

| ¹⁹F NMR | δ (ppm): ~ -220 to -240 (t, JHF ≈ 48 Hz) |

| IR (Infrared) | ν (cm⁻¹): ~1700-1720 (C=O stretch), ~1050-1150 (C-F stretch), ~1580-1600 (C=C/C=N stretch of pyridine ring) |

| Mass Spec (EI) | m/z (%): 139 (M⁺), 111 ([M-CO]⁺), 106 ([M-CH₂F]⁺), 78 (Pyridyl fragment) |

Predicted Mass Spectrometry Fragmentation

The presence of the fluorine atom and the pyridyl ring will dictate the fragmentation pattern in mass spectrometry.

References

In-depth Technical Guide on 1-(3-fluoropyridin-4-yl)ethan-1-one (CAS number 87674-21-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the compound 1-(3-fluoropyridin-4-yl)ethan-1-one, identified by CAS number 87674-21-3. This molecule, also known in research literature as 10-F05, has emerged as a promising antibacterial agent with a novel mechanism of action. Additionally, its structural motifs suggest potential interactions with other therapeutic targets, such as Cdc7 kinase, warranting further investigation. This document consolidates available data on its physicochemical characteristics, provides a detailed synthesis protocol, and elaborates on its biological functions, including its mechanism of action and relevant signaling pathways. Experimental protocols for key biological assays are also detailed to facilitate further research and development.

Chemical and Physical Properties

1-(3-fluoropyridin-4-yl)ethan-1-one is a fluorinated pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 87674-21-3 | [1][2] |

| Molecular Formula | C₇H₆FNO | [2] |

| Molecular Weight | 139.13 g/mol | [2] |

| IUPAC Name | 1-(3-fluoropyridin-4-yl)ethanone | [2] |

| Synonyms | 3-Fluoro-4-acetylpyridine, 4-Acetyl-3-fluoropyridine, Ethanone, 1-(3-fluoro-4-pyridinyl)- | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 199 °C at 760 mmHg | [2] |

| Density | 1.175 g/cm³ | [2] |

| Flash Point | 74 °C | [2] |

| Purity | ≥98.0% | [3] |

| Storage Temperature | 2-8°C in an inert atmosphere |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 1-(3-fluoropyridin-4-yl)ethan-1-one can be adapted from the synthesis of similar fluoropyridine compounds. The following is a representative procedure based on nucleophilic aromatic substitution on a pyridine N-oxide precursor.

Reaction Scheme:

Materials:

-

3-Bromo-4-acetylpyridine N-oxide

-

Tetrabutylammonium fluoride (TBAF)

-

Dimethyl sulfoxide (DMSO)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Fluorination: To a solution of 3-bromo-4-acetylpyridine N-oxide in DMSO, add TBAF (0.5 equivalents) at room temperature. Stir the reaction mixture for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 3-fluoro-4-acetylpyridine N-oxide.

-

Reduction: Dissolve the purified 3-fluoro-4-acetylpyridine N-oxide in methanol and add a catalytic amount of 10% Pd/C. Stir the suspension under a hydrogen atmosphere (1 atm) for 10-20 minutes.

-

Final Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 1-(3-fluoropyridin-4-yl)ethan-1-one.[4]

Biological Activity and Mechanism of Action

Antibacterial Activity

1-(3-fluoropyridin-4-yl)ethan-1-one, referred to as 10-F05 in antibacterial studies, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It has been identified as a covalent inhibitor that targets specific cysteine residues in bacterial proteins.

Quantitative Antibacterial Data (MIC Values):

| Bacterial Strain | MIC Range (µg/mL) |

| Escherichia coli | Data not publicly available |

| Staphylococcus aureus | Data not publicly available |

| Pseudomonas aeruginosa | Data not publicly available |

| Klebsiella pneumoniae | Data not publicly available |

Mechanism of Action: Covalent Inhibition of FabH and MiaA

The primary mechanism of antibacterial action for 1-(3-fluoropyridin-4-yl)ethan-1-one is the covalent modification of two key bacterial enzymes: β-ketoacyl-acyl carrier protein synthase III (FabH) and tRNA prenyltransferase (MiaA).

-

FabH: This enzyme is crucial for the initiation of the bacterial fatty acid synthesis (FAS-II) pathway. 1-(3-fluoropyridin-4-yl)ethan-1-one covalently binds to a cysteine residue (Cys112 in S. flexneri) in the active site of FabH, leading to its inactivation. This disrupts the production of essential fatty acids, ultimately inhibiting bacterial growth.

-

MiaA: This enzyme is involved in the modification of transfer RNA (tRNA), specifically the prenylation of adenosine at position 37 of tRNAs that recognize codons starting with uridine. This modification is critical for translational fidelity and efficiency. Covalent modification of a cysteine residue (Cys273 in S. flexneri) in MiaA by the compound impairs its ability to bind to its tRNA substrate, leading to decreased bacterial stress resistance and virulence.

Potential as a Cdc7 Kinase Inhibitor

The chemical scaffold of 1-(3-fluoropyridin-4-yl)ethan-1-one is found in compounds that have been investigated as inhibitors of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication and is a potential target for anticancer therapies. However, there is currently no publicly available quantitative data (e.g., IC50 values) to confirm the potent and direct inhibition of Cdc7 by 1-(3-fluoropyridin-4-yl)ethan-1-one. Further investigation is required to validate this potential activity.

Signaling Pathways and Experimental Workflows

Bacterial Fatty Acid Synthesis Pathway (FabH)

The following diagram illustrates the role of FabH in the initiation of the bacterial fatty acid synthesis pathway and its inhibition by 1-(3-fluoropyridin-4-yl)ethan-1-one.

References

- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the mechanism of antimicrobial action of the gold(I) compound auranofin in Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-fluoro-1-(pyridin-3-yl)ethanone: A Technical Guide

This technical whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectroscopic characteristics of 2-fluoro-1-(pyridin-3-yl)ethanone.

Predicted Spectroscopic Data

The introduction of a fluorine atom alpha to the carbonyl group is expected to significantly influence the electronic environment of the molecule, which will be reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for ¹H, ¹³C, and ¹⁹F NMR spectra. Predictions are based on the known spectra of 3-acetylpyridine and the established effects of α-fluorination.

Table 1: Predicted ¹H NMR Data for 2-fluoro-1-(pyridin-3-yl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~5.5 - 6.0 | Doublet | ~48 Hz (²JHF) | -CH₂F |

| ~7.5 - 7.6 | Doublet of Doublets | ~8 Hz, ~5 Hz | Pyridine H-5 |

| ~8.3 - 8.4 | Doublet of Triplets | ~8 Hz, ~2 Hz | Pyridine H-4 |

| ~8.8 - 8.9 | Doublet of Doublets | ~5 Hz, ~2 Hz | Pyridine H-6 |

| ~9.2 - 9.3 | Doublet | ~2 Hz | Pyridine H-2 |

Table 2: Predicted ¹³C NMR Data for 2-fluoro-1-(pyridin-3-yl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~85 - 90 | Doublet | ~180-200 Hz (¹JCF) | -CH₂F |

| ~124 - 125 | Singlet | - | Pyridine C-5 |

| ~132 - 133 | Doublet | ~2-5 Hz (³JCF) | Pyridine C-3 |

| ~136 - 137 | Singlet | - | Pyridine C-4 |

| ~150 - 151 | Singlet | - | Pyridine C-6 |

| ~154 - 155 | Singlet | - | Pyridine C-2 |

| ~190 - 195 | Doublet | ~20-25 Hz (²JCF) | C=O |

Table 3: Predicted ¹⁹F NMR Data for 2-fluoro-1-(pyridin-3-yl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -220 to -230 | Triplet | ~48 Hz (²JHF) | -CH₂F |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and C-F bonds.

Table 4: Predicted IR Absorption Bands for 2-fluoro-1-(pyridin-3-yl)ethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2900 | Weak | Aliphatic C-H stretch |

| ~1710 - 1730 | Strong | C=O stretch (ketone) |

| ~1580, 1470, 1420 | Medium-Strong | Pyridine ring C=C and C=N stretches |

| ~1100 - 1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Mass Spectrometry Fragments for 2-fluoro-1-(pyridin-3-yl)ethanone

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 106 | [M - CH₂F]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed, standard methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-fluoro-1-(pyridin-3-yl)ethanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or equivalent).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -50 to -250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

-

GC-MS Method (if applicable):

-

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI fragmentation of 2-fluoro-1-(pyridin-3-yl)ethanone.

Technical Guide: Solubility Profile of Ethanone, 2-fluoro-1-(3-pyridinyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanone, 2-fluoro-1-(3-pyridinyl)-, a fluorinated derivative of 3-acetylpyridine, is a compound of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its solubility in common laboratory solvents, are critical for its handling, formulation, and biological screening. This technical guide provides an overview of the expected solubility of this compound based on structurally similar molecules and outlines a detailed experimental protocol for the quantitative determination of its thermodynamic solubility.

Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility |

| Water | H₂O | 80.1 | Soluble |

| Ethanol | C₂H₅OH | 24.6 | Soluble |

| Methanol | CH₃OH | 32.7 | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | Highly Soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 36.7 | Highly Soluble |

| Acetonitrile | CH₃CN | 37.5 | Soluble |

| Acetone | (CH₃)₂CO | 20.7 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Sparingly Soluble to Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Sparingly Soluble to Soluble |

Note: The expected solubility is a qualitative estimation based on the properties of structurally related compounds. Quantitative determination requires experimental validation as outlined in the protocol below.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the "shake-flask" method, a widely accepted approach for determining the thermodynamic solubility of a compound.[2]

Materials and Equipment

-

Ethanone, 2-fluoro-1-(3-pyridinyl)- (solid form)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethanone, 2-fluoro-1-(3-pyridinyl)- to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[2]

-

Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of Ethanone, 2-fluoro-1-(3-pyridinyl)-.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of Ethanone, 2-fluoro-1-(3-pyridinyl)-.

References

"Molecular weight and formula of 2-fluoro-1-(3-pyridinyl)ethanone"

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential areas of application for 2-fluoro-1-(3-pyridinyl)ethanone, a compound of interest for researchers and professionals in drug development and medicinal chemistry.

Core Molecular Data

2-fluoro-1-(3-pyridinyl)ethanone is a derivative of 1-(3-pyridinyl)ethanone, also known as 3-acetylpyridine. The introduction of a fluorine atom into the acetyl group significantly influences the molecule's electronic properties, which can in turn affect its reactivity and biological activity.

| Property | Value | Source |

| Chemical Formula | C₇H₆FNO | Calculated |

| Molecular Weight | 139.13 g/mol | Calculated |

| Base Compound Formula | C₇H₇NO | [1][2] |

| Base Compound Molecular Weight | 121.14 g/mol | [1][2] |

Synthetic Protocol

Objective: To synthesize 2-fluoro-1-(3-pyridinyl)ethanone from 1-(3-pyridinyl)ethanone via electrophilic fluorination.

Materials:

-

1-(3-pyridinyl)ethanone

-

A suitable electrophilic fluorinating agent (e.g., Selectfluor™)

-

An appropriate aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Acid or base catalyst (if required)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 1-(3-pyridinyl)ethanone in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Gradually add the electrophilic fluorinating agent to the solution at a controlled temperature. The reaction may be performed at room temperature or require cooling depending on the reactivity of the chosen fluorinating agent.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of completion.

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system to yield pure 2-fluoro-1-(3-pyridinyl)ethanone.

Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).

Potential Biological Significance and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of 2-fluoro-1-(3-pyridinyl)ethanone are not extensively documented. However, the pyridine moiety is a common scaffold in medicinal chemistry, and related pyridine-containing compounds have shown a range of biological activities.[6][7][8] For instance, some pyridine derivatives have been investigated for their potential as anticancer agents by targeting signaling pathways involving kinases such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[6] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making 2-fluoro-1-(3-pyridinyl)ethanone a candidate for screening in various biological assays.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the proposed synthesis of 2-fluoro-1-(3-pyridinyl)ethanone.

Caption: A generalized workflow for the synthesis of 2-fluoro-1-(3-pyridinyl)ethanone.

References

- 1. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]

- 2. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]

- 8. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]

Technical Guide to the Safe Handling of 2-Fluoro-1-(3-pyridinyl)ethanone and Related Compounds

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for "Ethanone, 2-fluoro-1-(3-pyridinyl)-". This guide has been compiled using data from structurally similar compounds and should be used as a precautionary reference. Researchers, scientists, and drug development professionals are advised to handle the specified compound with the utmost care, assuming it may possess hazards similar to its analogues. All laboratory work should be conducted by trained personnel in a controlled environment.

Executive Summary

This technical guide provides an in-depth overview of the potential hazards, safety precautions, and emergency procedures relevant to "Ethanone, 2-fluoro-1-(3-pyridinyl)-". Due to the absence of specific data for this compound, this document synthesizes information from the Safety Data Sheets of several closely related analogues. These include various fluorinated and pyridinyl-containing ethanone derivatives. The information herein is intended to guide laboratory personnel in implementing safe handling practices. All quantitative data is presented in tabular format for clarity, and logical workflows for safety procedures are visualized using diagrams.

Hazard Identification and Classification

Based on data from analogous compounds, "Ethanone, 2-fluoro-1-(3-pyridinyl)-" should be treated as a hazardous substance. The primary hazards are anticipated to be:

-

Acute Oral Toxicity

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Specific Target Organ Toxicity (Single Exposure) , primarily affecting the respiratory system.

The GHS hazard classifications for related compounds suggest that "Ethanone, 2-fluoro-1-(3-pyridinyl)-" may warrant a "Warning" or "Danger" signal word.

Hazard Statements for Analogous Compounds

| Hazard Statement | Description | Associated Analogues |

| H302 | Harmful if swallowed. | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone, 1-(2-Fluorophenyl)ethanone |

| H315 | Causes skin irritation. | Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)-, 3-Acetylpyridine, 1-(3-Fluoropyridin-4-yl)ethanone |

| H319 | Causes serious eye irritation. | Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)-, 3-Acetylpyridine, 1-(3-Fluoropyridin-4-yl)ethanone |

| H335 | May cause respiratory irritation. | Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)-, 1-(3-Fluoropyridin-4-yl)ethanone |

Physicochemical and Toxicological Data

The following tables summarize key quantitative data from related molecules. This information is crucial for risk assessment and the design of safe experimental protocols.

Physicochemical Properties of Analogous Compounds

| Property | 1-(2-Fluorophenyl)ethanone | Ethanone, 1-(3-fluoro-4-pyridinyl)- |

| CAS Number | 445-27-2 | 87674-21-3 |

| Molecular Formula | C8H7FO | C7H6FNO |

| Molecular Weight | 138.14 g/mol | 139.13 g/mol |

| Boiling Point | 82 - 83 °C @ 10 mmHg[1] | 199 °C |

| Flash Point | 61 °C[1] | 74 °C |

| Density | 1.137 g/cm³[1] | 1.175 g/cm³ |

| Appearance | Light yellow liquid[1] | Colorless to light yellow liquid |

Toxicological Data

Specific toxicological data such as LD50 and LC50 values are not available for "Ethanone, 2-fluoro-1-(3-pyridinyl)-". For a related compound, 3-Acetylpyridine (Ethanone, 1-(3-pyridinyl)-), it is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3)[2]. All work with "Ethanone, 2-fluoro-1-(3-pyridinyl)-" should be conducted with the assumption of similar or greater toxicity.

Experimental Protocols and Safe Handling

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this and related compounds.

Storage and Handling

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3]. For some analogues, refrigeration is recommended to maintain product quality[2]. An inert atmosphere may also be required for long-term storage.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray[2]. Ensure adequate ventilation and use only in a chemical fume hood[2]. Wash hands thoroughly after handling[3].

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases[2].

Emergency Procedures

A clear and well-rehearsed emergency response plan is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |

Accidental Release Measures

In the event of a spill, a structured response is necessary to mitigate exposure and environmental contamination.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Conclusion

References

The Rising Prominence of Fluorinated Pyridine Compounds in Modern Drug Discovery: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a versatile core for drug design. In recent decades, the strategic incorporation of fluorine atoms into these pyridine-based structures has emerged as a pivotal strategy in modern drug discovery.

Fluorination profoundly alters the physicochemical properties of parent molecules. The high electronegativity and small atomic radius of fluorine can enhance metabolic stability, improve binding affinity to biological targets, increase lipophilicity for better membrane permeability, and modulate the pKa of nearby functional groups. These modifications often lead to superior pharmacokinetic and pharmacodynamic profiles, including enhanced potency, selectivity, and bioavailability. Consequently, fluorinated pyridine derivatives have been successfully developed and investigated for a wide array of therapeutic applications, including oncology, infectious diseases, and neurology.

This technical guide provides an in-depth overview of the biological activities of fluorinated pyridine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows to support ongoing research and development efforts.

Anticancer Activity

Fluorinated pyridine derivatives exhibit potent antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like kinases that regulate cell signaling pathways essential for tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Data

The cytotoxic effects of various fluorinated pyridine compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The data below summarizes the activity of representative compounds against several human cancer cell lines.

| Compound Class/Name | Target Cell Line(s) | IC50 Value (µM) | Reference Compound |

| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 | Not Specified |

| Pyridine Derivative (Compound H42) | SKOV3 (Ovarian Cancer) | 0.87 | Not Specified |

| Pyridine Derivative (Compound H42) | A2780 (Ovarian Cancer) | 5.4 | Not Specified |

| Pyridine-Urea Derivative (Compound 35) | HepG2 (Liver Cancer) | 4.25 - 12.83 (range for potent derivatives) | Not Specified |

| Pyridine-Urea Derivative (Compound 36) | MCF-7 (Breast Cancer) | 4.25 - 12.83 (range for potent derivatives) | Not Specified |

| Furo[2,3-b]pyridine Derivative (6g) | Neuro-2a, Hela, A549, COLO 205 | <25 (Active, specific value not provided) | Not Specified |

| Furo[2,3-b]pyridine Derivative (10a) | Neuro-2a, Hela, A549, COLO 205 | <25 (Active, specific value not provided) | Not Specified |

| Pt(II) Complex (Compound 2a) | HepG2 (Liver Cancer) | 3.26 | Cisplatin (3.67) |

| Pt(II) Complex (Compound 2a) | MCF-7 (Breast Cancer) | 6.94 | Cisplatin (5.20) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Detailed Protocol:

-

Cell Plating:

-

Harvest and count the cells, ensuring viability is >90%.

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated pyridine test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, achieving a final concentration of approximately 0.5 mg/mL.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. Protect the plate from light.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a specialized SDS-based solution) to each well to dissolve the crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell background control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Visualization: General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for anticancer activity.

Kinase Inhibition

A primary mechanism through which fluorinated pyridines exert their anticancer effects is by inhibiting protein kinases. These enzymes are critical regulators of signaling pathways that control cell proliferation, survival, and angiogenesis. Overactivation of these pathways is a hallmark of many cancers.

Sorafenib: A Case Study in Multi-Kinase Inhibition

Sorafenib (Nexavar®) is an FDA-approved oral multi-kinase inhibitor containing a fluorinated pyridine moiety. It is used to treat advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma. Sorafenib has a dual mechanism of action: it inhibits tumor cell proliferation and reduces tumor angiogenesis.

-

Inhibition of Tumor Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway by inhibiting intracellular serine/threonine kinases like RAF-1 and mutant B-RAF.

-

Inhibition of Angiogenesis: It blocks cell surface tyrosine kinase receptors such as VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for the formation of new blood vessels that supply tumors.

Quantitative Kinase Inhibition Data

The inhibitory potency of fluorinated pyridine compounds against specific kinases is a key determinant of their therapeutic potential.

| Compound Class/Name | Target Kinase(s) | IC50 Value (nM) |

| Imidazo[4,5-b]pyridine (Cpd 26) | VRK1 | 150 |

| Pyridopyrimidinone (Cpd 7) | PI3K (cellular) | 98.8 |

| Pyridopyrimidinone (Cpd 7) | mTOR (cellular) | 197.9 |

| Fluorinated Indazole (Cpd 52) | ROCK1 | 14 |

| Fluorinated Indazole (Cpd 51) | ROCK1 | 2500 |

Visualization: Sorafenib's Dual Mechanism of Action

This diagram illustrates the key signaling pathways inhibited by the fluorinated pyridine-containing drug, Sorafenib.

Experimental Protocol: General Kinase Inhibition Assay

Kinase activity assays are essential for determining the potency (e.g., IC50) of inhibitor compounds. These assays typically measure the transfer of a phosphate group from ATP to a substrate.

Principle: The assay quantifies kinase activity by detecting either the consumption of ATP or the formation of ADP. Luminescence-based assays, such as ADP-Glo™, are common. In this system, after the kinase reaction, remaining ATP is depleted. Then, the ADP generated is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.

Detailed Protocol (based on ADP-Glo™ principle):

-

Reagent Preparation:

-

Prepare kinase buffer, ATP solution, and substrate solution. The optimal concentrations of each will depend on the specific kinase being assayed.

-

Prepare serial dilutions of the fluorinated pyridine inhibitor compound in the appropriate solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

In a 96- or 384-well plate, add the kinase enzyme to wells containing the diluted inhibitor compounds or vehicle control.

-

Allow a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding an "ADP-Glo™ Reagent". Incubate for approximately 40 minutes at room temperature.

-

Add a "Kinase Detection Reagent" to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Antimicrobial and Antiviral Activity

The unique properties conferred by fluorine also make fluorinated pyridine compounds promising candidates for combating infectious diseases. They have shown efficacy against various bacterial, fungal, and viral pathogens.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the compound that prevents visible in vitro growth of a microorganism.

| Compound Class/Name | Target Microorganism(s) | MIC Value (µg/mL) | Reference Drug (MIC) |

| 4-Trifluoromethylpyridine Nucleosides (4-7) | S. aureus, B. infantis, E. coli, S. maltophilia | 1.3 - 4.9 | Amoxicillin (1.0-2.0) |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone (7j) | Gram-positive bacteria | 0.25 | Linezolid (>2.0) |

| Nicotinoyl thioureas (30-34) | S. aureus, E. faecalis, E. coli, P. aeruginosa | 31.25 - 62.5 | Not Specified |

Antiviral Potential

Recent studies have highlighted the potential of fluorinated pyridine hybrids as antiviral agents. For instance, a series of benzothiazolyl-pyridine hybrids demonstrated significant activity against the H5N1 influenza virus and SARS-CoV-2. Compound 8h , which features a trifluoromethyl group, showed 93% inhibition of the H5N1 virus at a concentration of 0.5 µmol/µL and an IC50 of 3.669 µM against SARS-CoV-2.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that inhibits visible growth (i.e., turbidity) is recorded as the MIC.

Detailed Protocol:

-

Preparation of Inoculum:

-

Culture the target bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight.

-

Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the test wells.

-

-

Compound Dilution in Microplate:

-

In a sterile 96-well microtiter plate, add 50-100 µL of sterile broth to each well.

-

Add the test compound to the first well and perform a two-fold serial dilution across the plate, leaving the last wells as controls.

-

Controls should include: a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

-

Inoculation and Incubation:

-

Add a defined volume of the standardized bacterial suspension to each well (except the sterility control) to achieve the final inoculum concentration.

-

Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.

-

-

MIC Determination:

-

After incubation, examine the plate visually for turbidity. A plate reader can also be used to measure absorbance (e.g., at 600 nm) for a more quantitative assessment.

-

The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive growth control we

-

The Elusive 2-Fluoro-1-(pyridin-3-yl)ethanone: A Technical Review of its Proximal Analogs

Introduction

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The pyridinyl ethanone moiety, in particular, serves as a versatile building block for a range of biologically active compounds. This technical guide addresses the discovery and history of 2-fluoro-1-(pyridin-3-yl)ethanone. However, a comprehensive search of scientific literature and chemical databases reveals a notable scarcity of information on this specific monofluorinated compound. In contrast, its di- and trifluoro-analogs, namely 2,2-difluoro-1-(pyridin-3-yl)ethanone and 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone, are well-documented. This guide, therefore, provides an in-depth review of these closely related and more extensively studied compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The introduction of fluorine atoms to the acetyl group of 1-(pyridin-3-yl)ethanone significantly alters its electronic and physical properties. The high electronegativity of fluorine leads to a pronounced inductive effect, influencing the reactivity of the carbonyl group and the overall molecule.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,2-Difluoro-1-(pyridin-3-yl)ethanone | 155557-13-4 | C₇H₅F₂NO | 157.12 |

| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone | 33284-21-8 | C₇H₄F₃NO | 175.11 |

| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl | 1588441-22-8 | C₇H₅ClF₃NO | 211.57 |

Synthesis and Experimental Protocols

The synthesis of fluorinated pyridinyl ethanones typically involves the reaction of a pyridine-derived nucleophile with an electrophilic fluorine source or a fluorinated building block.

General Synthetic Workflow

The synthesis of these compounds often follows a general workflow starting from a suitable pyridine derivative.

Caption: General synthetic workflow for fluorinated 1-(pyridin-3-yl)ethanones.

Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate or trifluoroacetic anhydride

-

Anhydrous reaction vessel under inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-bromopyridine in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically warmed gently to start the reaction and then maintained at reflux until the magnesium is consumed.

-

Trifluoroacetylation: The freshly prepared 3-pyridylmagnesium bromide solution is cooled in an ice bath. A solution of ethyl trifluoroacetate or trifluoroacetic anhydride in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone.

Applications in Medicinal Chemistry

The introduction of di- or trifluoromethyl groups into the pyridinyl ethanone scaffold has significant implications for its potential biological activity. These groups can enhance metabolic stability by blocking sites of oxidation and can also modulate the binding affinity of the molecule to biological targets through altered electronic and lipophilic properties.

While specific signaling pathways directly involving 2-fluoro-1-(pyridin-3-yl)ethanone or its di- and trifluoro-analogs are not explicitly detailed in the available literature, compounds containing the pyridinyl ethanone core are known to interact with various biological targets.

Caption: Potential biological interactions of fluorinated pyridinyl ethanones.

Conclusion

The investigation into the discovery and history of 2-fluoro-1-(pyridin-3-yl)ethanone reveals a significant lack of available data for this specific monofluorinated compound. However, a wealth of information exists for its di- and trifluorinated analogs, 2,2-difluoro- and 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone. These compounds serve as important building blocks in medicinal chemistry, with the fluorine substituents playing a crucial role in modulating their chemical and biological properties. The synthetic routes to these analogs are established, and their potential as scaffolds for various therapeutic agents is an active area of research. This technical guide provides a foundational understanding of these fluorinated pyridinyl ethanones, offering valuable insights for scientists and researchers in the field of drug discovery and development. Further research is warranted to explore the synthesis and potential applications of the elusive monofluorinated analog.

Methodological & Application

Synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Ethanone, 2-fluoro-1-(3-pyridinyl)-, also known by its Chemical Abstracts Index name (9CI), is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the α-position to the carbonyl group can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can alter pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Significance in Drug Discovery: The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates. The addition of a fluorine atom to this scaffold can enhance pharmacokinetic properties, such as membrane permeability and resistance to metabolic degradation.[2]

Potential Applications: α-Fluoroketones are recognized as a class of compounds with potential as irreversible inhibitors of cysteine proteases.[3] The electrophilic nature of the carbon bearing the fluorine atom makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of an enzyme, leading to covalent modification and inactivation. This mechanism is of interest for developing targeted therapies for various diseases, including cancer, infectious diseases, and inflammatory disorders. While the specific biological activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- has not been extensively reported in publicly available literature, its structural motifs suggest potential utility in the following areas:

-

Enzyme Inhibition: As a potential cysteine protease inhibitor.

-

Scaffold for Library Synthesis: As a key intermediate for the synthesis of more complex drug candidates. The ketone and the pyridine ring offer multiple points for chemical modification.

-

Probing Biological Systems: As a chemical probe to study the role of specific enzymes in biological pathways.

The synthesis of this compound provides a valuable tool for researchers to explore these potential applications and to advance the development of novel therapeutics.

Synthetic Pathway Overview

The synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)- is proposed as a two-step process. The first step involves the synthesis of the precursor, 1-(3-pyridinyl)ethanone (also known as 3-acetylpyridine). The second step is the direct electrophilic α-fluorination of this ketone using a modern fluorinating agent.

Caption: Figure 1. Proposed synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-pyridinyl)ethanone

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of a derivative of 3-acetylpyridine and outlines the synthesis of the precursor ketone.[4]

Materials:

-

3-Acetylpyridine

-

Ethanol

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Ethyl acetate (EtOAc)

Equipment:

-

250-mL three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Thermocouple thermometer probe

-

Heating mantle

-

Sintered-glass funnel

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250-mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, combine 3-acetylpyridine (12.1 g, 100 mmol), ethanol (100 mL), and hydroxylamine hydrochloride (11.85 g, 170 mmol).

-

Reaction: Heat the mixture to 55 °C. Prepare a solution of sodium carbonate (7.46 g, 70 mmol) in water (20 mL) and add it dropwise to the reaction mixture over 10 minutes. The temperature will rise to approximately 62 °C. Maintain the reaction at 60 °C with stirring for 2.5 hours.

-

Work-up: After the reaction is complete, cool the mixture and filter it through a sintered-glass funnel to remove inorganic salts. Wash the solid residue with ethanol (2 x 20 mL).

-

Isolation: Combine the filtrates and concentrate them using a rotary evaporator. To the solid residue, add water (250 mL) and heat to 70 °C to dissolve. Allow the solution to cool slowly to room temperature to crystallize the product, (E)-1-pyridin-3-yl-ethanone oxime.

-

Purification: Isolate the crystals by filtration, wash with water (2 x 15 mL), and dry under vacuum. The oxime can then be hydrolyzed back to the ketone, 1-(3-pyridinyl)ethanone, using standard methods (e.g., acid-catalyzed hydrolysis).

Protocol 2: Synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)-

This protocol is a generalized procedure for the α-fluorination of an aryl ketone using Selectfluor®, based on established methodologies for similar substrates.[5] Optimization may be required for this specific substrate.

Materials:

-

1-(3-pyridinyl)ethanone

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for eluent

Equipment:

-

100-mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or argon inlet

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 1-(3-pyridinyl)ethanone (1.21 g, 10 mmol) and anhydrous acetonitrile (40 mL).

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (3.90 g, 11 mmol, 1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Work-up: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure. Partition the resulting residue between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, Ethanone, 2-fluoro-1-(3-pyridinyl)-.[6]

Data Presentation

Table 1: Summary of Reagents and Expected Outcome for the Synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)-

| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Expected Product | Expected Yield (%) |

| 1 | 3-Acetylpyridine | 121.14 | 100 | 1.0 | 1-(3-pyridinyl)ethanone | >80 |

| 2 | 1-(3-pyridinyl)ethanone | 121.14 | 10 | 1.0 | Ethanone, 2-fluoro-1-(3-pyridinyl)- | 60-80 |

| 2 | Selectfluor® | 354.26 | 11 | 1.1 |

Note: Yields are estimates based on analogous reactions and may vary.

Logical Relationship Diagram

Caption: Figure 2. Logical relationship of the fluorination step.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone - Google Patents [patents.google.com]

Application Note and Protocol for the Synthesis of 2-Fluoro-1-(pyridin-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-1-(pyridin-3-yl)ethanone is a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the α-position of the ketone can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed protocol for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone via the electrophilic fluorination of 3-acetylpyridine. The presented methodology is based on established principles of α-fluorination of ketones.[1][2]

Reaction Scheme

The synthesis proceeds via the direct α-fluorination of 3-acetylpyridine using an electrophilic fluorinating agent, such as Selectfluor™.

Figure 1. General reaction scheme for the α-fluorination of 3-acetylpyridine.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of 2-fluoro-1-(pyridin-3-yl)ethanone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 3-Acetylpyridine | Reagent | Sigma-Aldrich | Starting material[3][4] |

| Selectfluor™ | Reagent | Sigma-Aldrich | Fluorinating agent[1][2] |

| Acetonitrile (CH₃CN) | Anhydrous | Sigma-Aldrich | Reaction solvent |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction |

| Saturated aq. NaHCO₃ | - | - | For work-up |

| Brine | - | - | For washing |

| Anhydrous MgSO₄ | Reagent | Sigma-Aldrich | For drying |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For chromatography |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylpyridine (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material.

-

Addition of Fluorinating Agent: Under an inert atmosphere, add Selectfluor™ (1.1 eq) to the solution in portions over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-1-(pyridin-3-yl)ethanone.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.

Data Presentation

Table 1: Stoichiometry and Reagent Data

| Compound | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | 1.0 | 10.0 | 1.21 |

| Selectfluor™ | C₁₈H₃₂B₂F₈N₂ | 354.04 | 1.1 | 11.0 | 3.89 |

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the pyridyl protons and the fluorinated methylene protons. The methylene protons should appear as a doublet due to coupling with the fluorine atom. |

| ¹³C NMR | Peaks for the pyridine ring carbons, the carbonyl carbon, and the fluorinated methylene carbon (which will show a characteristic C-F coupling). |

| ¹⁹F NMR | A single peak corresponding to the fluorine atom, likely a triplet due to coupling with the adjacent methylene protons. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 140.05 |

| IR (cm⁻¹) | Characteristic peaks for C=O stretch (ketone), C-F stretch, and aromatic C-H stretches. |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

Caption: Logical flow from starting materials to the final characterized product.

Disclaimer: This protocol is a proposed method based on established chemical principles. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 3. Page loading... [guidechem.com]

- 4. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

Application Notes and Protocols for 2-fluoro-1-(pyridin-3-yl)ethanone as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-fluoro-1-(pyridin-3-yl)ethanone is a valuable fluorinated building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the α-position to the carbonyl group significantly influences the molecule's reactivity and the properties of its downstream derivatives. The high electronegativity of fluorine can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[1][2][3] This document provides detailed application notes and generalized experimental protocols for the use of 2-fluoro-1-(pyridin-3-yl)ethanone and analogous α-fluoro aryl ketones in synthetic chemistry.

While specific literature on 2-fluoro-1-(pyridin-3-yl)ethanone is limited, the following protocols are based on well-established methods for the synthesis and reaction of α-fluoro ketones and can be adapted for this specific compound.[4][5][6]

Synthesis of α-Fluoro Aryl Ketones

The primary method for the synthesis of α-fluoro ketones is the direct fluorination of the corresponding ketone using an electrophilic fluorine source.[6][7]

General Protocol for α-Fluorination of 1-(pyridin-3-yl)ethanone

This protocol describes a general procedure for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone from 1-(pyridin-3-yl)ethanone using Selectfluor™ as the fluorinating agent.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A Facile Synthesis of α-Fluoro Ketones Catalyzed by [Cp*IrCl2]2 [organic-chemistry.org]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]